molecular formula C19H15BrFNO2 B11386809 2-bromo-N-(2-fluorobenzyl)-N-(furan-2-ylmethyl)benzamide

2-bromo-N-(2-fluorobenzyl)-N-(furan-2-ylmethyl)benzamide

Cat. No.: B11386809
M. Wt: 388.2 g/mol
InChI Key: NSEHGQUXUFRSPC-UHFFFAOYSA-N
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Description

2-bromo-N-(2-fluorobenzyl)-N-(furan-2-ylmethyl)benzamide is an organic compound that belongs to the class of benzamides Benzamides are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(2-fluorobenzyl)-N-(furan-2-ylmethyl)benzamide typically involves multi-step organic reactions. One possible synthetic route could include:

    Bromination: Introduction of the bromine atom to the benzamide core.

    Fluorobenzylation: Attachment of the 2-fluorobenzyl group to the nitrogen atom of the benzamide.

    Furan-2-ylmethylation: Introduction of the furan-2-ylmethyl group to the nitrogen atom.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This may include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure: Control of temperature and pressure to favor desired reactions.

    Purification: Techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-(2-fluorobenzyl)-N-(furan-2-ylmethyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

    Coupling Reactions: Formation of new carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions

    Substitution: Reagents like nucleophiles (e.g., amines, thiols) under basic conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom may yield various substituted benzamides.

Scientific Research Applications

2-bromo-N-(2-fluorobenzyl)-N-(furan-2-ylmethyl)benzamide may have several scientific research applications, including:

    Medicinal Chemistry: Potential use as a therapeutic agent due to its unique structure.

    Biological Studies: Investigation of its biological activity and interactions with biomolecules.

    Material Science: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-bromo-N-(2-fluorobenzyl)-N-(furan-2-ylmethyl)benzamide would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-N-(2-fluorobenzyl)benzamide
  • N-(2-fluorobenzyl)-N-(furan-2-ylmethyl)benzamide
  • 2-bromo-N-(furan-2-ylmethyl)benzamide

Uniqueness

2-bromo-N-(2-fluorobenzyl)-N-(furan-2-ylmethyl)benzamide is unique due to the combination of its bromine, fluorobenzyl, and furan-2-ylmethyl groups

Properties

Molecular Formula

C19H15BrFNO2

Molecular Weight

388.2 g/mol

IUPAC Name

2-bromo-N-[(2-fluorophenyl)methyl]-N-(furan-2-ylmethyl)benzamide

InChI

InChI=1S/C19H15BrFNO2/c20-17-9-3-2-8-16(17)19(23)22(13-15-7-5-11-24-15)12-14-6-1-4-10-18(14)21/h1-11H,12-13H2

InChI Key

NSEHGQUXUFRSPC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CN(CC2=CC=CO2)C(=O)C3=CC=CC=C3Br)F

Origin of Product

United States

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